Isocoumarin
Overview
Description
Isocoumarin, also known as 1H-2-benzopyran-1-one or 3,4-benzo-2-pyrone, is a lactone, a type of natural organic compound. It is a structural isomer of coumarin and is found in various natural sources, including plants and fungi. Isocoumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Cyclization of 2-(1-alkynyl)benzoic acids/esters: This method involves the cyclization of 2-(1-alkynyl)benzoic acids or esters under specific conditions to form isocoumarins.
Palladium-catalyzed reactions: Various palladium-catalyzed reactions, such as α-arylation followed by intramolecular cyclization, are used to synthesize isocoumarins from 2-halobenzoates and ketones.
Copper-catalyzed tandem C-C/C-O coupling: This strategy involves the use of 2-iodo-N-phenyl benzamides and acyclic diketones as starting materials.
BF3·Et2O-mediated cyclization: This process enables the lactonization of 2-alkynylbenzoates to form isocoumarins under mild conditions.
Industrial Production Methods:
Selenium-catalyzed synthesis: A new selenium-catalyzed method involves the reaction of stilbene carboxylic acids with diphenyl diselenide and a hypervalent iodine reagent to produce isocoumarins.
Types of Reactions:
Oxidation: Isocoumarins can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of isocoumarins can lead to the formation of dihydroisocoumarins.
Substitution: Substitution reactions, such as halogenation and nitration, can be performed on isocoumarins to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of catalysts.
Major Products:
Oxidized derivatives: Various oxidized forms of isocoumarins.
Dihydroisocoumarins: Reduced forms of isocoumarins.
Substituted isocoumarins: Isocoumarins with different functional groups introduced through substitution reactions.
Scientific Research Applications
Isocoumarins have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: Potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Isocoumarin, also known as 1H-2-Benzopyran-1-one, is a lactone , a type of natural organic compound. It has been the subject of extensive research due to its diverse biological and pharmacological activities. This article aims to provide a comprehensive overview of the mechanism of action of this compound.
Target of Action
The primary targets of this compound are enzymes such as aromatase . Aromatase is the main culprit in estrogen overproduction in estrogen-dependent breast cancer (EDBC), making it a significant target for the effective treatment of EDBC .
Mode of Action
This compound interacts with its targets, leading to changes in their function. For instance, this compound derivatives have been shown to inhibit hemozoin polymerization and decrease the mitochondrial membrane potential . They also inhibit P. falciparum DNA gyrase .
Biochemical Pathways
This compound is biosynthesized from 40-coumaroyl-S-CoA in three steps: 60-hydroxylation, trans–cis isomerization of the exocyclic double bond, and lactonization . The 60 (ortho) hydroxylation catalyzed by 2-oxoglutarate-dependent dioxygenase F60H1 is the first and most important step in biosynthesis .
Pharmacokinetics
Upon oral ingestion of this compound, human plasma samples show that, despite almost full absorption, only 2 to 6% of the drug enters the bloodstream . This is explained by this compound’s significant first-pass metabolism by cytochrome P450 2A6 to umbelliferone .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, this compound derivatives have shown selective cytotoxic activities against H460, A549, and HCT116 cancer cell lines . They also exhibit a high therapeutic index, high selectivity, and a notable drug-like profile .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the synthesis of this compound derivatives can be achieved via a copper(I)-catalyzed domino reaction in DMF under the action of K3PO4 at 90-120°C . This suggests that the synthesis and action of this compound can be influenced by factors such as temperature and the presence of certain catalysts.
Future Directions
Biochemical Analysis
Biochemical Properties
Isocoumarin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with polyketide synthases, which are responsible for the biosynthesis of this compound in microorganisms. These enzymes facilitate the formation of the this compound core structure through a series of condensation and cyclization reactions . Additionally, this compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, thereby affecting neurotransmitter regulation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and upregulating pro-apoptotic genes . Moreover, this compound can inhibit the proliferation of certain bacterial cells by disrupting their cell wall synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound inhibits the enzyme acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, such as prolonged inhibition of bacterial growth and persistent induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to exhibit beneficial effects, such as antimicrobial and anticancer activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. This compound has also been shown to influence the biosynthesis of secondary metabolites in microorganisms by modulating the activity of polyketide synthases .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound can be taken up by cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize in the mitochondria, where it can induce mitochondrial dysfunction and trigger apoptosis in cancer cells . The precise localization of this compound within cells can determine its effectiveness in modulating cellular processes.
Comparison with Similar Compounds
- Coumarin
- Dihydroisocoumarin
- Ochratoxins
- Amicoumacins
Isocoumarins stand out due to their unique structural features and diverse biological activities, making them valuable compounds in various fields of research and industry.
Properties
IUPAC Name |
isochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZZFVDIZRWADY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=COC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060080 | |
Record name | 1H-2-Benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-31-6 | |
Record name | Isocoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-2-Benzopyran-1-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-2-Benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-isochromen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR89982S3E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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